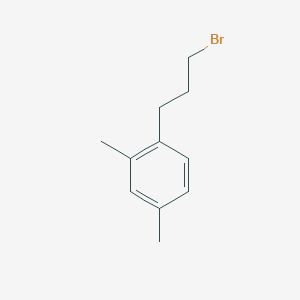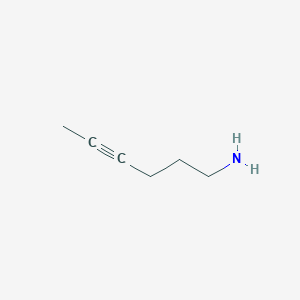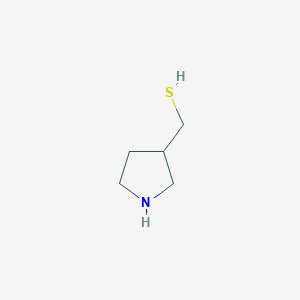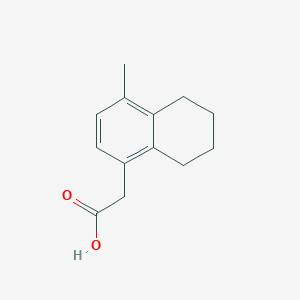
1-(3-Bromopropyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,4-dimethylbenzene followed by the introduction of a propyl group. The typical synthetic route involves:
Bromination: 2,4-dimethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the benzylic position.
Alkylation: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., alcohols, amines).
Oxidation: Alcohols, carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Similar Compounds:
1-(3-Bromopropyl)benzene: Lacks the methyl groups at the 2 and 4 positions, resulting in different reactivity and properties.
2,4-Dimethylbenzyl bromide: Similar structure but lacks the propyl group, leading to different applications and reactivity.
1-Bromo-3-phenylpropane: Similar structure but with a phenyl group instead of the dimethylbenzene moiety.
Uniqueness: this compound is unique due to the presence of both the 3-bromopropyl group and the 2,4-dimethyl substitutions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
PDLBESALMZGKQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)


![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)

![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)


